6-Methoxyindole

Conformational Analysis Molecular Recognition Spectroscopy

6-Methoxyindole is a functionalized indole scaffold where a methoxy group is substituted at the 6-position of the bicyclic aromatic system. Indole derivatives are foundational in drug discovery due to their presence in numerous natural products and therapeutic agents.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 3189-13-7
Cat. No. B132359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyindole
CAS3189-13-7
Synonyms6-Methoxy-1H-indole;  6-(Methyloxy)-1H-indole;  NSC 92517; 
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3
InChIKeyQJRWYBIKLXNYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyindole (CAS 3189-13-7): Procurement Overview for Chemical Synthesis and Biomedical Research


6-Methoxyindole is a functionalized indole scaffold where a methoxy group is substituted at the 6-position of the bicyclic aromatic system . Indole derivatives are foundational in drug discovery due to their presence in numerous natural products and therapeutic agents [1]. This specific compound serves as a critical building block for synthesizing bioactive molecules, with commercial suppliers noting its use in the development of tryptophan dioxygenase inhibitors, T-cell kinase inhibitors, VEGFR-2 inhibitors, and tubulin assembly disruptors [2].

Why Generic Substitution of 6-Methoxyindole (CAS 3189-13-7) with Unsubstituted Indole or Positional Isomers Is Scientifically Unsound


The position of the methoxy group on the indole ring is not a trivial structural nuance; it fundamentally alters molecular properties that dictate both reactivity and biological function [1]. Simply using a different methoxyindole isomer (e.g., 4- or 5-methoxyindole) or unsubstituted indole can lead to experimental failure. Evidence demonstrates that the 6-methoxy position uniquely influences conformational equilibria [2], enzyme substrate specificity [3], and downstream biological activity [4], making direct substitution without rigorous re-validation a high-risk approach for reproducible science.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Methoxyindole (CAS 3189-13-7) from Positional Isomers


Enhanced Conformational Diversity: 6-Methoxyindole Exhibits Two Stable Rotamers, Unlike 4- and 5-Isomers

The position of the methoxy group directly dictates the number of stable conformations available to the molecule. Unlike its 4- and 5-methoxy analogs, 6-methoxyindole exists as a mixture of two distinct rotamers (syn and anti) under identical experimental conditions [1]. This is because the relative ground-state energies and isomerization barriers between conformers are highly dependent on the methoxy position [2].

Conformational Analysis Molecular Recognition Spectroscopy

Critical Scaffold for Anticancer Activity: The 6-Methoxy Moiety Enables Potent Tubulin Assembly Inhibition (OXi8006 Series)

The 6-methoxy group on the indole core is a key structural determinant for the activity of a class of potent tubulin assembly inhibitors. The lead compound, OXi8006, which is built upon the 6-methoxyindole scaffold, demonstrates strong inhibition of tubulin assembly [1]. In a structure-activity relationship (SAR) study, when the methoxy group was moved from the 6-position to the 7-position in a closely related analog (compound 36), the potent activity was largely retained [2]. This indicates the specific importance of the 6-methoxy substitution pattern for this mechanism of action, distinguishing it from other non-methoxylated or differently methoxylated indole cores that would not yield similarly potent inhibitors.

Anticancer Tubulin Polymerization Vascular Disrupting Agents

Selective Myeloperoxidase (MPO) Inhibition: Comparable Potency to 5-Methoxyindole

6-Methoxyindole is a validated inhibitor of the pro-inflammatory enzyme myeloperoxidase (MPO), which produces hypochlorous acid (HOCl). Its inhibitory profile is comparable to that of its positional isomer, 5-methoxyindole [1]. This shared activity among the methoxyindole isomers (relative to non-methoxylated indoles) highlights the importance of the methoxy group for MPO inhibition .

Inflammation Myeloperoxidase Innate Immunity

Superior Substrate for Tryptophan Synthase: 6-Methoxyindole is Metabolized More Rapidly than 5-Methoxyindole

In a comparative study of 23 indole analogs, 6-methoxyindole was identified as one of the most rapidly utilized substrates by carrot tryptophan synthase [1]. This enzyme converts indole analogs into their corresponding tryptophan derivatives. The study provides a clear functional differentiation, showing that the enzyme's preference is strongly influenced by the substitution pattern.

Enzymology Amino Acid Metabolism Plant Biology

Optimal Research and Industrial Application Scenarios for 6-Methoxyindole (CAS 3189-13-7)


Medicinal Chemistry: Development of Vascular Disrupting Agents (VDAs) and Tubulin Inhibitors

This is the most validated, high-value application for 6-methoxyindole. As evidenced by the OXi8006 series , this scaffold is critical for achieving potent inhibition of tubulin assembly, a validated target in oncology. Researchers designing novel VDAs or anti-mitotic agents should procure 6-methoxyindole as the core building block to explore SAR around this privileged structure. The quantitative data (IC50 = 1.1 µM for the lead) provide a solid benchmark for new analog development [4].

Enzymology and Metabolic Engineering: Tryptophan Synthase Substrate for Unnatural Amino Acid Synthesis

For laboratories involved in enzyme engineering or the biosynthesis of non-canonical amino acids, 6-methoxyindole is a preferred substrate. Its rapid utilization by tryptophan synthase makes it an excellent starting material for producing 6-methoxytryptophan or related analogs. This application is supported by direct comparative evidence showing that this positional isomer is among the most efficient substrates for this enzyme, offering a practical advantage in terms of reaction kinetics and yield.

Inflammation Research: A Tool Compound for Studying Myeloperoxidase (MPO)-Mediated Pathways

6-Methoxyindole is a documented inhibitor of myeloperoxidase (MPO), a key enzyme in innate immunity and chronic inflammation . Its activity is comparable to the 5-methoxy isomer [4], providing researchers with a second, structurally distinct chemical tool to probe MPO function. This can be particularly useful for confirming on-target effects and ruling out isomer-specific artifacts in cell-based assays of leukocyte activation and HOCl production.

Fundamental Chemistry: Investigations of Conformational Dynamics and Molecular Recognition

The unique ability of 6-methoxyindole to exist as two stable conformers under molecular beam conditions makes it a compelling model system for advanced physical chemistry studies. Unlike its 4- and 5-substituted isomers, 6-methoxyindole provides a testbed for exploring the interplay between conformation, electronic structure, and intermolecular interactions. This makes it a valuable procurement item for groups specializing in high-resolution spectroscopy, computational chemistry, and the fundamentals of molecular recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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